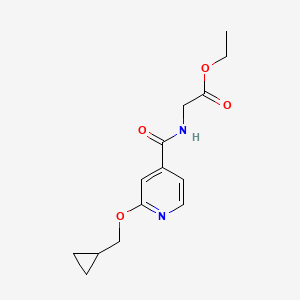

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate

Description

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate is a synthetic organic compound featuring a pyridine-derived isonicotinamide core modified with a cyclopropylmethoxy substituent and an ethyl ester group. The structure combines an isonicotinamide moiety (a pyridine ring substituted at position 2 with a carboxamide group) and a cyclopropylmethoxy group, which is linked via an acetamide bridge to an ethyl ester.

Properties

IUPAC Name |

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-19-13(17)8-16-14(18)11-5-6-15-12(7-11)20-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZCZBFLXCRGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized from cyclopropylcarbinol through a reduction reaction.

Preparation of Cyclopropylmethoxy Isonicotinamide: Cyclopropylmethanol is reacted with isonicotinic acid to form cyclopropylmethoxy isonicotinamide.

Esterification: The final step involves the esterification of cyclopropylmethoxy isonicotinamide with ethyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Similarities

The cyclopropylmethoxy group in Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate is a critical feature shared with roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide), a potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils) . Both compounds contain aromatic amide backbones, but the target compound substitutes a pyridine (isonicotinamide) ring for roflumilast’s benzene ring. This difference may influence binding affinity to PDE4 isoforms or off-target effects.

Pharmacological Implications

Roflumilast’s selectivity and potency are attributed to its cyclopropylmethoxy group and halogenated pyridine substituents. By contrast, this compound lacks halogenation and replaces the benzamide with an ethyl ester-linked acetamide. These modifications could reduce PDE4 inhibition potency but enhance metabolic stability or solubility due to the ester group, which is often hydrolyzed in vivo to active carboxylic acids.

Table 1: Key Properties of PDE4 Inhibitors

| Compound | IC50 (nM) | Selectivity (PDE4 vs. PDE1–3,5) | Key Structural Features |

|---|---|---|---|

| Roflumilast | 0.8 | >10,000-fold selective | Benzamide, cyclopropylmethoxy, Cl/F |

| Piclamilast (RP 73401) | 2–13 | High selectivity | Benzamide, methoxy substituents |

| Cilomilast (Ariflo) | 40–3000 | Moderate selectivity | Benzofuran, carboxamide |

| Rolipram | 10–600 | Low selectivity | Benzodioxole, pyrrolidinone |

| Target Compound | Not reported | Inferred lower selectivity | Pyridine, cyclopropylmethoxy, ethyl ester |

Ethyl 2-(Cyclopropylmethoxy)acetate

A structurally simpler analog, Ethyl 2-(cyclopropylmethoxy)acetate (CAS similarity score: 0.88 to the target compound), shares the cyclopropylmethoxy and ethyl ester groups but lacks the isonicotinamide moiety . This compound’s absence of an aromatic amide backbone suggests divergent applications, such as serving as a synthetic intermediate or prodrug. The ester group in both compounds implies susceptibility to esterase-mediated hydrolysis, but the target compound’s pyridine core may confer distinct electronic or steric properties affecting receptor interactions.

Betaxolol Hydrochloride

Betaxolol (1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hydrochloride) contains a cyclopropylmethoxyethylphenoxy group but functions as a β1-adrenergic receptor blocker . While structurally distinct from the target compound, Betaxolol’s cyclopropylmethoxy group enhances lipophilicity and membrane penetration, a property that may extrapolate to this compound for improved tissue distribution.

Ester- and Amide-Containing Compounds

Compounds like 2-(N,N-Dimethylamino)ethyl chloride () and 2-(Ethylisopropylamino)ethanethiol () highlight the role of ester/amide groups in modulating pharmacokinetics. For example, ethyl esters are common prodrug motifs, while amides (as in roflumilast) resist hydrolysis, prolonging half-life. The target compound’s ester-linked acetamide may balance bioavailability and metabolic stability compared to roflumilast’s direct benzamide .

Research Findings and Hypotheses

- PDE4 Inhibition Potential: The target compound’s cyclopropylmethoxy group aligns with roflumilast’s pharmacophore, but its pyridine core may reduce potency due to altered electronic interactions with PDE4’s catalytic domain .

- Metabolic Stability : The ethyl ester may enhance oral absorption but shorten half-life compared to amide-based PDE4 inhibitors.

- Immunomodulatory Activity: Roflumilast’s efficacy in dendritic cells and monocytes (IC50 = 3–40 nM) suggests that the target compound’s similar substituents may confer overlapping immunomodulatory effects, though this requires validation .

Biological Activity

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.24 g/mol

- CAS Number : Not explicitly provided in the search results, but it can be derived from the molecular structure.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with ethyl acetates and cyclopropylmethanol under controlled conditions. The characterization of the compound can be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of isonicotinic acid exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) suggests that modifications on the isonicotinic scaffold can enhance antibacterial efficacy.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 20 | 16 |

| P. aeruginosa | 12 | 64 |

Antiviral Activity

In vitro studies have indicated that related compounds can act as inhibitors of viral replication, particularly against retroviruses. Although specific data for this compound is limited, its structural similarities to known antiviral agents suggest potential efficacy.

Anticancer Properties

Preliminary studies have explored the anticancer potential of isonicotinic acid derivatives. This compound has shown activity against several cancer cell lines:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents reported that derivatives similar to this compound exhibited significant activity against multidrug-resistant bacterial strains, emphasizing the need for novel antibiotics in clinical settings .

- Mechanistic Insights : Research highlighted that compounds with isonicotinic structures could disrupt bacterial cell wall synthesis, leading to enhanced antimicrobial effects .

- Cancer Cell Studies : A recent investigation into the cytotoxic effects of various isonicotinic derivatives showed that they could effectively inhibit tumor growth by inducing apoptosis in cancer cells . The findings suggest further exploration into the therapeutic applications of these compounds in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.